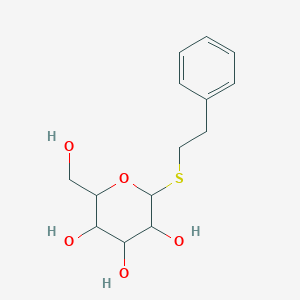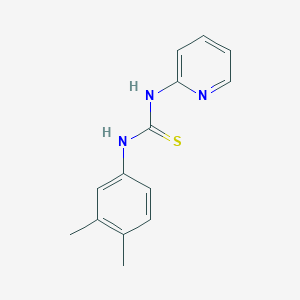
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(2-pyridinyl)thiourea is a member of thioureas.
Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea has been involved in the synthesis and structural analysis of coordination compounds. For instance, it's been used in forming metallomacrocyclic complexes with metals like Ni(II) and Pd(II), which are valuable for their unique physical properties and potential applications in areas like catalysis and materials science. These complexes exhibit interesting features such as the ability to form adducts and revert to their original structure upon heating, as demonstrated in the self-assembly of 2:2 metallomacrocyclic complexes (Koch et al., 2001).
Molecular Docking and DNA Binding
The compound has also been a subject in studies exploring its interactions at the molecular level. For example, research on a structurally similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showcased its potential in binding with DNA and indicated its cytotoxic nature against certain cell lines, highlighting the relevance of such compounds in medicinal chemistry and drug design (Mushtaque et al., 2016).
Crystallographic Studies
Crystallographic studies of compounds containing the thiourea functional group, including those structurally related to 1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea, have provided insights into their molecular and solid-state structure. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Saeed & Parvez, 2005).
Propriétés
Nom du produit |
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-6-7-12(9-11(10)2)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
SMDWBSIOSQLAMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
Solubilité |
0.4 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1227499.png)
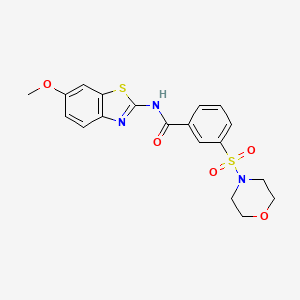
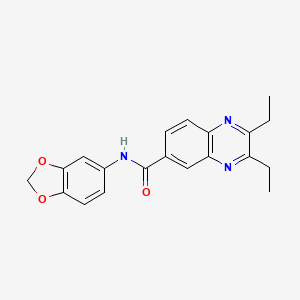
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)
![2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1227511.png)
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
![3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid](/img/structure/B1227513.png)
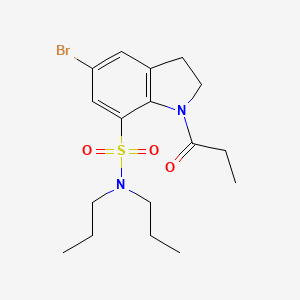
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
